Product packaging for N-[Tris(hydroxymethyl)methyl]acrylamide(Cat. No.:CAS No. 13880-05-2)

N-[Tris(hydroxymethyl)methyl]acrylamide

Cat. No.: B080581
CAS No.: 13880-05-2
M. Wt: 175.18 g/mol
InChI Key: MVBJSQCJPSRKSW-UHFFFAOYSA-N
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Description

Significance of Multifunctional Acrylamide (B121943) Derivatives in Polymer Science and Biomedical Engineering

Multifunctional acrylamide derivatives are a cornerstone in the development of advanced polymers due to their versatile chemical nature. digitellinc.comnih.gov Unlike simple acrylamide, these derivatives possess additional functional groups, such as hydroxyl, carboxyl, or amino groups, which can be tailored to achieve specific material properties. nih.govmdpi.com In polymer science, this multifunctionality allows for the creation of polymers with controlled architectures, including cross-linked networks, and specific functionalities like stimuli-responsiveness (e.g., to temperature or pH). mdpi.com

The presence of multiple reactive sites on these monomers is particularly crucial in biomedical engineering. For instance, the hydroxyl groups on derivatives like N-(hydroxymethyl)acrylamide (NHMA) and THMA contribute to high hydrophilicity, a key factor in the formation of hydrogels. sigmaaldrich.com Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are highly valued for their tissue-like properties and biocompatibility. mdpi.comnih.gov They are extensively used in applications such as drug delivery systems, tissue engineering scaffolds that support cell adhesion and growth, and as components of contact lenses. sigmaaldrich.com

The ability to form cross-linked networks is another significant advantage. Cross-linking agents, which often possess two or more polymerizable groups, are essential for creating the stable, yet flexible, structure of hydrogels and other polymeric materials. atamanchemicals.com Multifunctional monomers can act as inherent cross-linking points, enhancing the mechanical strength and stability of the resulting polymer. For example, THMA-based hydrogels exhibit strong adhesive properties due to the synergistic effects of hydrogen bonding from its three hydroxyl groups. This has led to the development of advanced bioadhesives and sealants for medical use. sigmaaldrich.com

The table below provides a comparison of THMA with other notable acrylamide derivatives, highlighting the influence of their functional groups on their primary applications.

Compound NameKey Functional Group(s)Primary CharacteristicKey Applications
N-[Tris(hydroxymethyl)methyl]acrylamide (THMA) Three hydroxyl groups, one amide groupHigh hydrophilicity, strong hydrogen bonding, excellent adhesionBioadhesive hydrogels, wound dressings, drug delivery. sigmaaldrich.com
N-Isopropylacrylamide (NIPAM) One isopropyl group, one amide groupThermoresponsive (exhibits a Lower Critical Solution Temperature). mdpi.com"Smart" hydrogels, injectable drug carriers, tissue engineering. mdpi.com
N-(Hydroxymethyl)acrylamide (NHMA) One hydroxyl group, one amide groupHydrophilic, cross-linking capabilitiesComponent in hydrogels, polymer gel dosimeters, bioadhesives. sigmaaldrich.commdpi.com
Acrylamide (AM) One amide groupBasic building block for polyacrylamidesGel electrophoresis, flocculants in water treatment. nih.govmdpi.com

Historical Context of this compound in Academic Inquiry

The academic and industrial inquiry into this compound and its polymers can be traced back several decades. A key milestone in its documented history is a United States patent filed on April 2, 1969. google.com This patent discloses the use of polymers comprising recurring this compound units in photographic silver halide compositions. google.com The research detailed in the patent aimed to improve the physical and sensitometric characteristics of photographic emulsions. google.com

The inventors found that incorporating polymers of this compound into photographic binders improved the covering power of the silver halide emulsion and reduced the loss of density upon drying, without causing the excessive softening that occurred with other polymeric additives like polyacrylamide. google.com The patent describes the synthesis of the monomer, referred to as 2-acrylamido-2-hydroxymethyl-1,3-propanediol, and its subsequent polymerization. google.com For example, one described method involves reacting the monomer in a water-isopropanol solution with hydrogen peroxide as a free radical catalyst to produce the homopolymer. google.com

The patent also explored the creation of copolymers by polymerizing this compound with other ethylenically unsaturated monomers such as acrylamide and N-vinylpyrrolidone. google.com This early work established the foundation for understanding the unique properties imparted by the tris(hydroxymethyl)methyl group. The research highlighted that the resulting polymers provided desirable characteristics in specific industrial applications, foreshadowing the compound's later, more extensive investigation in broader fields like biomedical engineering and advanced materials science. google.com The synthesis of the monomer itself was noted to be achievable through methods known in the art at the time, referencing a 1965 Prague Polymer Conference abstract. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO4 B080581 N-[Tris(hydroxymethyl)methyl]acrylamide CAS No. 13880-05-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-2-6(12)8-7(3-9,4-10)5-11/h2,9-11H,1,3-5H2,(H,8,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBJSQCJPSRKSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30347-69-4
Record name Tris(hydroxymethyl)acrylamidomethane homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30347-69-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60160790
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13880-05-2
Record name N-[Tris(hydroxymethyl)methyl]acrylamide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acryloyl-tris(hydroxymethyl)aminomethane
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Record name N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]acrylamide
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Record name N-ACRYLOYL-TRIS(HYDROXYMETHYL)AMINOMETHANE
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Synthesis and Mechanistic Aspects of N Tris Hydroxymethyl Methyl Acrylamide

Synthetic Pathways and Reaction Mechanisms

The primary route for synthesizing N-[Tris(hydroxymethyl)methyl]acrylamide involves the acrylation of Tris(hydroxymethyl)aminomethane (TRIS), a readily available and biocompatible starting material. This transformation leverages the nucleophilic character of the primary amine in the TRIS molecule.

The most common and direct method for the synthesis of this compound is the acylation of the primary amino group of TRIS with an acrylic acid derivative. This reaction forms a stable amide bond, linking the acryloyl group to the TRIS moiety.

The synthesis is fundamentally a nucleophilic acyl substitution reaction. This process is often conducted under "Schotten-Baumann conditions," which are specifically designed for the acylation of amines and alcohols. organic-chemistry.orgwikipedia.org The reaction mechanism involves the nucleophilic attack of the primary amine of TRIS on the electrophilic carbonyl carbon of acryloyl chloride.

The mechanism proceeds in several steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the TRIS amine group attacks the carbonyl carbon of acryloyl chloride. This forms a tetrahedral intermediate.

Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond.

Leaving Group Departure: Simultaneously, the chlorine atom is expelled as a chloride ion (Cl⁻), a good leaving group.

Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, yielding the final this compound product and neutralizing the generated acid (hydrochloric acid). byjus.com

This reaction is typically performed in a biphasic system, consisting of an aqueous phase containing the base and a water-soluble amine like TRIS, and an organic phase (such as dichloromethane or diethyl ether) to dissolve the acryloyl chloride. wikipedia.org

The efficiency and yield of the acrylation of TRIS are highly dependent on several key reaction parameters.

Molar Ratios: The stoichiometry between TRIS and the acylating agent is crucial. The acylation of amines with acid chlorides generates one equivalent of acid as a byproduct, which can react with the starting amine to form an unreactive ammonium (B1175870) salt. organic-chemistry.org To prevent this and drive the reaction to completion, at least one equivalent of a base is added to neutralize the acid. organic-chemistry.org

Temperature: Acylation reactions are often exothermic. google.com Consequently, the reaction is typically initiated at a low temperature (e.g., in an ice bath) and then allowed to proceed at room temperature. wikidot.com Maintaining a controlled temperature is essential to minimize side reactions and prevent the polymerization of the acryloyl group, especially in the presence of bases. For related syntheses of N-substituted acrylamides, reaction temperatures range from room temperature to approximately 50°C. google.com

Base Catalysis: Base catalysis is a cornerstone of the Schotten-Baumann reaction. byjus.com The base serves two primary functions: it neutralizes the hydrochloric acid formed during the reaction, shifting the equilibrium toward the product, and it can act as a catalyst by deprotonating the amine, increasing its nucleophilicity. byjus.com Common bases include sodium hydroxide, sodium carbonate, sodium bicarbonate, and pyridine. byjus.comwikidot.com The choice of base and maintaining an appropriate pH (often above 9) are critical to optimize the reaction and prevent unwanted side reactions, such as the hydrolysis of the acyl chloride. wikidot.com

ParameterTypical ConditionRationale/Effect on Reaction
Temperature0°C to Room TemperatureControls reaction rate and minimizes side reactions/polymerization.
Solvent SystemBiphasic (e.g., Water/Dichloromethane)Separates reactants and products, with the base in the aqueous phase neutralizing acid byproduct. wikipedia.org
BaseAqueous NaOH, Na2CO3, PyridineNeutralizes HCl byproduct, preventing amine protonation and driving equilibrium. organic-chemistry.orgbyjus.com
pH> 9Ensures the amine remains deprotonated and nucleophilic; prevents side reactions with chloroformates. wikidot.com
BaseTypeFunction in Schotten-Baumann Reaction
Sodium Hydroxide (NaOH)Strong Inorganic BaseCommonly used in aqueous phase to effectively neutralize the strong acid (HCl) byproduct. byjus.com
Sodium Carbonate (Na2CO3) / Sodium Bicarbonate (NaHCO3)Weaker Inorganic BasesUsed for reactions with more sensitive substrates where a strong base might cause degradation. wikidot.com
PyridineOrganic Amine BaseCan act as both a base and a nucleophilic catalyst, potentially forming a more reactive acylpyridinium intermediate. byjus.com

While the direct acrylation of TRIS is standard, alternative methodologies are employed for the synthesis of structurally related compounds or "analogs." For example, the synthesis of N-hydroxymethyl acrylamide (B121943) involves reacting acrylamide with formaldehyde in an aqueous solution under basic conditions, often using sodium hydroxide as a catalyst and an inhibitor to prevent polymerization. google.com The reaction temperature is carefully controlled, with initial dissolution at a higher temperature (40-45°C) followed by reaction at a lower temperature (15-25°C) to reduce self-crosslinking. google.com

Another synthetic route to N-substituted acrylamides is the Ritter reaction. This method can involve the reaction of acrylonitrile with a secondary benzylic alcohol, catalyzed by a supported acid like NaHSO₄/SiO₂. tandfonline.com Furthermore, transition metal-catalyzed hydroamination, which involves the addition of amines across the carbon-carbon double bond of acrylic acid derivatives, represents another advanced pathway to related β-amino acid precursors. berkeley.edu

Modern synthetic chemistry seeks to improve reaction efficiency, selectivity, and environmental friendliness. This has led to the development of advanced catalytic systems.

An advanced approach for synthesizing related N-substituted acrylamides involves the use of supported heterogeneous catalysts, such as supported quaternary ammonium bases. This methodology has been applied to the synthesis of N-hydroxymethyl acrylamide from solid acrylamide and paraformaldehyde. The supported quaternary ammonium base acts as an effective catalyst that offers several advantages over traditional homogeneous inorganic bases.

Key benefits include:

Mild Reaction Conditions: The reaction proceeds under milder temperatures, reducing the risk of polymerization.

High Selectivity: The catalyst can selectively activate the desired functional groups, leading to fewer byproducts.

Reduced Polymerization: This method effectively avoids the system-wide polymerization often induced by traditional inorganic alkali solutions.

Simplified Workup: As a solid-supported catalyst, it can be easily removed from the reaction mixture by simple filtration, simplifying the purification process and reducing aqueous waste streams.

The catalyst's high specific surface area and reactivity allow for high-efficiency conversion of raw materials with a reduced need for large volumes of solvent.

Advanced Approaches in this compound Synthesis

Reduction of Self-Polymerization during Synthesis

The synthesis of this compound (THMA) is often complicated by the propensity of the acrylamide moiety to undergo spontaneous, uncontrolled free-radical polymerization. This self-polymerization can lead to decreased yields of the desired monomer, formation of insoluble polymeric byproducts, and difficulties in purification. Consequently, several strategies are employed to mitigate this issue during the synthesis and storage of THMA.

One of the primary methods to prevent premature polymerization is the introduction of radical inhibitors into the reaction mixture. Phenolic compounds are particularly effective in this regard. For instance, hydroquinone and 4-methoxyphenol (MEHQ) are commonly used as stabilizers in acrylamide solutions. These inhibitors function by scavenging free radicals that may be present or generated, thus terminating the chain reaction of polymerization. The general mechanism involves the donation of a hydrogen atom from the hydroxyl group of the phenol to the growing polymer radical, forming a stable phenoxy radical that is not reactive enough to initiate further polymerization.

The concentration of the inhibitor is a critical parameter. It must be sufficient to quench incidental radical formation but not so high as to interfere with subsequent intended polymerization of the monomer. The typical concentration of these inhibitors ranges from parts per million (ppm) to a fraction of a percent by weight relative to the monomer.

Temperature control is another crucial factor in preventing self-polymerization. The rate of free-radical formation increases with temperature. Therefore, synthesis reactions, such as the acylation of Tris(hydroxymethyl)aminomethane (TRIS) with acryloyl chloride, are typically conducted at reduced temperatures, often between 0 and 5°C. This low temperature minimizes the thermal generation of radicals and slows down the rate of any potential polymerization that might be initiated.

The presence of oxygen can have a dual role in acrylamide polymerization. While often considered an inhibitor of free-radical polymerization, it can also contribute to the formation of peroxides, which can then act as initiators upon decomposition. Therefore, controlling the atmospheric conditions during synthesis is important. Reactions are often carried out under an inert atmosphere, such as nitrogen or argon, to exclude oxygen and prevent the formation of these potential initiators.

Finally, the pH of the reaction medium can also influence the stability of the acrylamide monomer. Both highly acidic and highly basic conditions can promote hydrolysis of the amide group or other side reactions, which may indirectly lead to conditions that favor polymerization. Therefore, maintaining a pH near neutral is often preferred during synthesis and storage.

Chemical Reactivity and Functional Group Transformations

This compound is a versatile monomer due to the presence of two distinct reactive functionalities: the carbon-carbon double bond of the acrylamide group and the three primary hydroxyl groups of the tris(hydroxymethyl)methyl moiety. These functional groups allow for a wide range of chemical transformations, making THMA a valuable building block in polymer and materials science.

Polymerization Initiation Mechanisms

The acrylamide group of THMA readily undergoes free-radical polymerization to form high molecular weight polymers. The initiation of this process can be achieved through several mechanisms, each offering different levels of control over the polymerization process.

Thermal Initiation: This method involves the use of initiators that decompose upon heating to generate free radicals. Common thermal initiators include persulfates, such as ammonium persulfate (APS) or potassium persulfate (KPS), and azo compounds, like 2,2'-azobis(2-methylpropionamidine)dihydrochloride (V-50). The rate of polymerization is controlled by the temperature and the concentration of the initiator.

Redox Initiation: Redox initiation systems are particularly effective for the aqueous polymerization of acrylamides at moderate temperatures. These systems consist of an oxidizing agent and a reducing agent. A common example is the combination of ammonium persulfate (APS) as the oxidant and N,N,N',N'-tetramethylethylenediamine (TEMED) as the reducing agent and catalyst. TEMED accelerates the decomposition of the persulfate to generate sulfate radicals, which then initiate polymerization. The rate of initiation in redox systems is typically much faster than with thermal initiation alone, allowing for rapid polymerization at room temperature. The mechanism of radical generation by the APS/TEMED system is as follows:

S₂O₈²⁻ + (CH₃)₂NCH₂CH₂N(CH₃)₂ → SO₄⁻• + SO₄²⁻ + [(CH₃)₂NCH₂CH₂N(CH₃)₂]⁺•

Photoinitiation: Polymerization can also be initiated by exposing the monomer solution containing a photoinitiator to ultraviolet (UV) or visible light. Photoinitiators are compounds that absorb light and generate free radicals. This method offers excellent spatial and temporal control over the polymerization process. A common photoinitiator for aqueous systems is 2,2'-azobis(2-amidinopropane) dihydrochloride (V-50), which can initiate polymerization upon exposure to UV radiation. The initiation process involves the photolytic cleavage of the initiator molecule into two radical fragments.

Substitution Reactions Involving Hydroxymethyl Groups

The three primary hydroxymethyl groups in THMA are susceptible to a variety of substitution reactions characteristic of primary alcohols. These reactions allow for the post-polymerization modification of poly(THMA) or the synthesis of new functionalized monomers.

One common reaction is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This can be used to introduce a wide range of functional groups onto the polymer backbone.

Another important substitution reaction is the formation of ethers. For example, the hydroxyl groups can be deprotonated with a strong base to form alkoxides, which can then react with alkyl halides in a Williamson ether synthesis.

The hydroxymethyl groups can also react with aldehydes and ketones to form acetals and ketals, respectively. For instance, the reaction of THMA with benzaldehyde in the presence of an acid catalyst can lead to the formation of a cyclic acetal, N-(5-hydroxymethyl-2-phenyl- nih.govcmu.edudioxan-5-yl)-acrylamide.

Oxidation and Reduction Pathways of Hydroxymethyl Moieties

The hydroxymethyl groups of THMA can be oxidized or reduced to introduce different functionalities.

Oxidation: The primary alcohol groups can be oxidized to aldehydes or carboxylic acids using a variety of oxidizing agents. The choice of reagent determines the extent of oxidation. Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will typically oxidize the primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will further oxidize the aldehydes to carboxylic acids. The selective oxidation of one or more of the hydroxymethyl groups can be challenging due to their similar reactivity.

Reduction: The reduction of the primary hydroxymethyl groups to methyl groups is a more challenging transformation. Direct reduction of alcohols to alkanes is generally difficult and often requires harsh conditions or multi-step procedures. One approach involves converting the hydroxyl groups into good leaving groups, such as tosylates, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄).

Reactions with Unsaturated Surfactants

The chemical structure of THMA allows for potential reactions with unsaturated surfactants. While specific detailed mechanisms for THMA are not extensively documented in readily available literature, the reactivity can be inferred from the functional groups present. Unsaturated surfactants contain carbon-carbon double or triple bonds.

One possible reaction is a Michael addition, where a nucleophile adds to the α,β-unsaturated carbonyl system of the acrylamide moiety. However, this is less likely to be a primary reaction with another unsaturated compound unless a suitable nucleophile is present or generated.

Advanced Material Science Applications of N Tris Hydroxymethyl Methyl Acrylamide Based Polymers

Hydrogel Development and Engineering

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the structure of natural living tissues, making them ideal for a host of biomedical applications. mdpi.comnih.gov THMMA is a particularly effective monomer for hydrogel synthesis due to its high hydrophilicity and the presence of multiple hydroxyl groups, which facilitate extensive cross-linking and interaction with biological tissues.

The development of materials that can adhere to biological surfaces is a significant area of research. THMMA-based polymers are widely utilized in the formulation of bioadhesive hydrogels. The abundant hydroxyl groups on the polymer chains can form strong hydrogen bonds with the components of mucosal surfaces and tissues. This bonding capability is the foundation of their adhesive properties.

These bioadhesive hydrogels have found applications in challenging medical scenarios. For instance, resilient hydrogels incorporating THMMA have been developed for sealing and treating gastric perforations. sigmaaldrich.com The strong adhesion to the tissue, combined with the mechanical robustness of the hydrogel, provides a stable seal. Furthermore, THMMA-based hydrogels are used as advanced wound dressings, where their adhesive nature ensures the dressing remains in place while providing a moist environment conducive to healing. nih.gov

"Smart" or stimuli-responsive hydrogels are advanced materials designed to undergo significant changes in their physical or chemical properties in response to external environmental triggers. nih.govnih.gov These stimuli can include temperature, pH, ionic strength, or specific molecules. nih.govmdpi.com This responsive behavior allows for the creation of materials with on-demand functionalities.

Polymers derived from THMMA have been incorporated into such smart systems. A notable example is the development of an ultrasound-triggered piezocatalytic composite hydrogel. sigmaaldrich.com In this system, the THMMA-based hydrogel matrix provides the structural framework and biocompatibility, while embedded piezocatalytic components generate a therapeutic effect when activated by an external ultrasound signal. This demonstrates the successful integration of THMMA polymers into sophisticated, externally controlled systems for applications like promoting the healing of infected wounds. sigmaaldrich.com

Cryogels are a specific class of macroporous hydrogels synthesized at sub-zero temperatures. researchgate.netbohrium.com The process involves freezing the polymer precursor solution, which leads to the formation of solvent crystals that act as templates for the pores. researchgate.net After polymerization in the unfrozen liquid microphase, thawing reveals a highly interconnected, sponge-like porous structure. researchgate.netbohrium.com This unique architecture offers high permeability and a large surface area, which are advantageous for various applications. rsc.org

The surface functionalization of these cryogels is crucial for tailoring their properties for specific uses, such as in adsorption, catalysis, or tissue engineering. rsc.orgnih.gov Small functional molecules can be attached to the cryogel surfaces to impart desired characteristics. rsc.org N-[Tris(hydroxymethyl)methyl]acrylamide, abbreviated as AATris, and its precursor, tris(hydroxymethyl)aminomethane (Tris), are used for such surface modifications. rsc.org The attachment of these molecules enhances the hydrophilicity and provides reactive hydroxyl groups on the cryogel surface for further modification or for direct interaction with biological entities. rsc.org

The performance of hydrogels can be precisely controlled by adjusting their formulation and cross-linking. nih.govmdpi.com For THMMA-based hydrogels, several strategies are employed to tailor their key properties. The inherent hydrophilicity of the THMMA monomer contributes to high swelling capacity, a desirable trait for applications like wound dressings.

The mechanical resilience and adhesive strength can be significantly enhanced through dynamic cross-linking. For example, poly(THMA) can form dynamic, reversible cross-links with borate (B1201080) ions, which improves both the material's toughness and its adhesion. Furthermore, by co-polymerizing THMA with other monomers, such as N-Methylolacrylamide (NMA), it is possible to fine-tune the mechanical properties. Research has shown that a hydrogel composed of 35% NMA and 5% THMA (by mass) exhibits excellent mechanical characteristics, as detailed in the table below. nih.gov The ability to adjust monomer ratios and cross-linking density allows for the creation of hydrogels with a wide range of properties optimized for specific applications. nih.govresearchgate.net

PropertyValueReference Hydrogel
Tensile Strength259 kPa35NMA-5THMA
Tensile Strain1737%35NMA-5THMA

Chromatographic Separation Media

Beyond hydrogels, THMMA polymers are instrumental in the field of analytical chemistry, particularly in the design of advanced separation media. The high hydrophilicity and neutral charge of poly(THMA) make it an ideal candidate for specific types of liquid chromatography.

Hydrophilic Interaction Chromatography (HILIC) is a chromatographic technique used for the separation of polar and hydrophilic compounds. chromatographyonline.comnih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of water. thermofisher.com The separation is based on the partitioning of analytes between the mobile phase and a water-enriched layer on the surface of the polar stationary phase. thermofisher.com

A highly effective HILIC stationary phase has been developed by functionalizing porous silica (B1680970) with poly(THMMA). nih.govresearchgate.net This is achieved by grafting the THMMA monomer from initiator sites on the silica surface, resulting in a dense layer of the hydrophilic polymer. nih.govresearchgate.net The resulting material exhibits characteristics that are highly favorable for HILIC separations.

The key features of this poly(THMA)-functionalized silica are summarized in the table below. The neutral, nonionic nature of the poly(THMA) layer provides a unique selectivity that differs from many commercial HILIC phases, allowing for novel separation capabilities for a wide range of polar analytes. nih.govresearchgate.net

FeatureDescription
Stationary Phase TypeHighly hydrophilic, nonionic tentacle-type polymeric layer on porous silica. nih.govresearchgate.net
Synthesis MethodFree radical "grafting from" polymerization of THMMA from an initiator-functionalized silica surface. nih.govresearchgate.net
Chromatographic PerformanceDemonstrates good separation efficiency and comparatively high retention for polar compounds. nih.govresearchgate.net
SelectivityOffers a selectivity pattern that is distinct from most commercially available HILIC phases. nih.govresearchgate.net

Capillary Electrochromatography (CEC) Monoliths

This compound (THMAA) has been identified as a critical monomer for the development of porous polyacrylamide monoliths used in Hydrophilic Interaction Capillary Electrochromatography (HILIC-CEC). nih.gov Due to its high hydrophilicity, attributed to the three hydroxyl groups in its structure, THMAA is an effective monomer for creating stationary phases capable of separating highly polar compounds like oligosaccharides. nih.gov

In the fabrication of these monoliths, THMAA is copolymerized within a capillary to form a rigid, macroporous polymer structure that serves as the stationary phase. nih.govnih.gov Research has demonstrated that incorporating THMAA allows for the replacement of over 50% of the standard acrylamide (B121943) monomer while maintaining adequate column permeability. nih.gov The composition of the polymerization mixture is crucial for optimizing separation efficiency. For instance, studies have explored various crosslinkers and organic solvents to enhance performance. One study found that using N,N'-diacryloylpiperazine (PDA) as a crosslinker in a 95% N-methylformamide solvent resulted in an optimal separation efficiency, achieving up to 350,000 theoretical plates per meter for fluorescently-labeled oligosaccharides. nih.gov The rigidity of the PDA crosslinker contributes significantly to the high efficiency of the "blank" acrylamide network, even without specific separation ligands. nih.gov

The general approach involves filling a capillary with an aqueous polymerization mixture containing the monomers (e.g., acrylamide, THMAA), a crosslinker (e.g., piperazine (B1678402) diacrylamide), a charged monomer to generate electroosmotic flow (e.g., vinylsulfonic acid), and a free-radical initiating system. nih.govnih.govescholarship.org The porosity of the resulting monolith can be controlled by adding porogens, such as ammonium (B1175870) sulfate, to the reaction mixture, allowing for the adjustment of average pore sizes from 50 nm to 1.3 µm. nih.gov

Design of Nonionic and Weak Anion Exchange Functionalized Phases

Polymers based on this compound are instrumental in designing advanced functionalized phases for chromatography, particularly nonionic and weak anion exchange (WAX) phases for HILIC. nih.govresearchgate.net The high hydrophilicity and nonionic nature of poly(THMAA) make it an excellent candidate for creating stationary phases that can effectively separate polar analytes. nih.gov

A common strategy involves grafting the poly(THMAA) from the surface of porous silica particles. This "grafting from" approach ensures a high grafting density and controlled polymer architecture. nih.govnih.gov The synthesis process can be initiated by incorporating radical initiator sites onto the silica surface, followed by thermally triggered graft polymerization of THMAA. nih.gov

Nonionic Phases: Porous silica coated with a neutral, tentacle-type polymeric layer of poly(THMAA) serves as a highly hydrophilic, nonionic stationary phase. nih.gov Chromatographic evaluation of these materials in HILIC mode demonstrates good separation efficiency and high retention for polar compounds. The selectivity of these phases often differs significantly from commercially available HILIC phases, offering alternative separation mechanisms. nih.gov

Weak Anion Exchange (WAX) Phases: By modifying the synthetic strategy, weak anion exchange functionalities can be introduced. For instance, a comparison between a neutral poly(THMAA) phase and a previously developed N-(2-hydroxypropyl)-linked TRIS-type hydrophilic tentacle phase with WAX functionality revealed substantial differences in retention patterns. nih.govresearchgate.net This highlights the versatility of the TRIS-based monomer structure in designing phases with distinct and tunable properties, catering to both nonionic and ion-exchange separation needs. nih.gov The ability to create both neutral and charged phases allows for a broader range of applications in separating complex mixtures of polar and ionic species.

Adhesives and Coatings

Pressure-Sensitive Adhesives with Enhanced Adhesion and Cohesion

This compound has been successfully incorporated into acrylic pressure-sensitive adhesives (PSAs) to significantly improve their performance, particularly for demanding applications like transdermal drug delivery systems. nih.govresearchgate.net A key innovation involves modifying an acrylic PSA with THMAA and then coordinating it with ferric ions (Fe(III)). nih.gov

This modification addresses common failures in transdermal patches, such as insufficient adhesion, patch displacement, and the "dark ring" phenomenon. nih.govresearchgate.net The enhanced performance is attributed to two primary mechanisms:

Hydrogen Bonding: The multiple hydroxymethyl groups on the THMAA monomer facilitate strong hydrogen bonding interactions at the adhesive-skin interface, boosting adhesion. nih.gov

Ionic Coordination: The coordination between the THMAA and Fe(III) ions creates a cross-linked network within the adhesive matrix, which dramatically increases the cohesive strength. nih.gov

Research findings have demonstrated that the optimized THMAA-modified acrylic PSA coordinated with Fe(III) (termed AA-NAT/Fe³⁺) exhibits vastly superior properties compared to commercial standards. nih.govresearchgate.net

PropertyAA-NAT/Fe³⁺ AdhesiveCommercial PSA (DURO-TAK® 87-4098)Improvement Factor
Adhesiveness1.8-fold higherBaseline1.8x
Cohesiveness9.7-fold higherBaseline9.7x

Crucially, these enhanced adhesion and cohesion properties are maintained even after the loading of active pharmaceutical ingredients, confirming the potential of these materials for developing more reliable and effective transdermal patches. nih.gov

Integration of this compound in Polymer Coatings

The unique properties of THMAA have been leveraged in the formulation of specialized polymer coatings. In the field of photography, copolymers containing recurring this compound units have been used as additives in photographic silver halide emulsion binders. google.com When other monomers that increase covering power, such as acrylamide, are used as homopolymers, they often soften the emulsion coating. Incorporating THMAA into the copolymer results in a marked reduction in this softness, thereby improving the mechanical properties of the coating while largely retaining the desirable covering power. google.com

A more advanced application is in the field of surface patterning and microcontact printing. Polymer brushes consisting of poly{N-[tris(hydroxymethyl)-methyl]acrylamide} (PTrisAAm) have been synthesized on elastomeric polydimethylsiloxane (B3030410) (PDMS) stamps. nih.gov These polymer brushes serve as a reactive coating capable of immobilizing functional trivalent alkoxysilanes, which act as an "ink." The three hydroxy moieties on each THMAA monomer unit facilitate the effective and reversible covalent attachment of the silane (B1218182) ink. nih.gov When the stamp is brought into contact with a substrate, the conjugated silane transfers to the surface. This method completely suppresses the uncontrolled ink flow that can plague traditional microcontact printing, maximizing printing accuracy even on rough or capillary-active surfaces. nih.gov

Nanomaterial Integration and Stabilization

Polymer-Coated Silica Nanoparticles for Sensor Technologies

Polymers derived from this compound are highly effective for functionalizing and stabilizing nanoparticles, particularly silica nanoparticles, for use in advanced sensor technologies. sigmaaldrich.com The hydrophilic and functional nature of poly(THMAA) makes it an ideal coating material for creating stable, water-dispersible nanoparticles. sigmaaldrich.commdpi.com

In one notable application, a poly(THMAA)-based polymer was used to coat silica nanoparticles to create a "turn-on" fluorometric sensor for the detection of the antibiotic Cephalexin. sigmaaldrich.com The polymer coating serves several critical functions:

Dispersion and Stabilization: It prevents the aggregation of silica nanoparticles in aqueous environments, which is crucial for consistent sensor performance. mdpi.com

Functional Platform: The polymer shell provides a scaffold for attaching other functional molecules or for direct interaction with the target analyte.

Signal Transduction: The interaction between the analyte (Cephalexin) and the polymer-coated nanoparticle system leads to a measurable change in fluorescence, enabling quantitative detection. sigmaaldrich.com

This application demonstrates the adaptability of the THMAA monomer in synthesizing functional polymers that enhance the capabilities of nanomaterials for specific sensing tasks in the pharmaceutical and biomedical fields. sigmaaldrich.com The covalent bonding of the polymer to the nanoparticle surface can also improve the thermal stability of the resulting nanohybrid material. mdpi.com

Stabilization of Gold Nanoparticles in Biosensing Applications

The functionalization of gold nanoparticles (AuNPs) with stabilizing agents is a critical step in the development of robust and sensitive biosensors. Polymers based on this compound have emerged as a promising class of materials for this purpose, offering excellent colloidal stability and biocompatibility. These polymers, often denoted as p(THMMAA), provide a hydrophilic shell around the AuNPs, preventing their aggregation in biological media and enabling the attachment of biorecognition molecules, such as antibodies.

Research has demonstrated the successful application of p(THMMAA)-stabilized AuNPs in immunoassays, particularly for the detection of biomarkers like human immunoglobulin G (hIgG). nih.gov The hydrophilic nature of the polymer, attributed to its multiple hydroxymethyl groups, is crucial for minimizing non-specific protein adsorption, a common challenge in biosensing that can lead to false-positive signals.

A notable approach involves the use of lipoamide-grafted this compound polymers to create highly stable antibody-AuNP conjugates. nih.gov The lipoamide (B1675559) groups provide a strong and stable anchor to the gold surface through thiol-gold interactions, while the p(THMMAA) chains extend into the surrounding medium, providing steric stabilization. This architecture allows for the effective conjugation of antibody fragments, leading to functional bioprobes for sensitive sandwich assays. nih.gov

These polymer-stabilized AuNPs have been successfully employed as labels in different biosensing platforms, including traditional polystyrene microplate assays and more advanced techniques like Surface Plasmon Resonance (SPR). nih.gov In SPR-based sandwich assays, the binding of the p(THMMAA)-stabilized AuNP-antibody conjugates to the target analyte captured on the sensor surface results in a significant amplification of the signal. nih.gov This amplification is a direct consequence of the large mass of the nanoparticle conjugate, which enhances the change in refractive index upon binding.

The following tables summarize the key findings from research on p(THMMAA)-stabilized gold nanoparticles in biosensing.

Table 1: Performance of p(THMMAA)-Stabilized AuNPs in Human IgG Biosensing

AnalyteBiosensing PlatformReported Detection LimitSignal Amplification Factor
Human IgGSurface Plasmon Resonance (SPR)< 100 pg/mL> 100

This data is based on sandwich assays utilizing p(THMMAA)-stabilized gold nanoparticle-antibody conjugates. The amplification factor is relative to the direct response of the antigen. nih.gov

Table 2: Experimental Parameters Investigated in the Development of p(THMMAA)-AuNP Biosensors

ParameterVariations ExploredImpact on Performance
p(THMMAA) Polymer LengthThree different lengthsInfluences binding characteristics and signal amplification
Gold Nanoparticle SizeTwo different sizesAffects signal amplification and assay sensitivity
Assay FormatSandwich AssayEnables specific and sensitive detection
Detection MethodAbsorbance (Polystyrene Plates) & SPRSPR provides significantly higher sensitivity

While the study mentions the comparison of different polymer lengths and particle sizes, specific quantitative data for each variation is not detailed in the available literature. nih.gov

Biological and Biomedical Research Applications of N Tris Hydroxymethyl Methyl Acrylamide Derivatives

Tissue Engineering and Regenerative Medicine

Hydrogels derived from THMA are excellent candidates for tissue engineering due to their high water content, structural similarity to the native extracellular matrix (ECM), and inherent biocompatibility. nih.govnih.gov These properties create a favorable microenvironment for cellular growth and tissue regeneration.

The successful design of tissue engineering scaffolds hinges on their ability to support cell adhesion and proliferation. Poly(THMA) hydrogels are particularly adept at this due to their highly hydrophilic nature, which is conferred by the abundance of hydroxyl groups. These groups facilitate extensive hydrogen bonding, creating a water-rich environment that is conducive to cellular attachment.

While direct studies quantifying cell proliferation on pure poly(THMA) scaffolds are emerging, research on similar polyacrylamide-based hydrogels demonstrates the importance of the scaffold's physical and chemical properties. For instance, the stiffness of a hydrogel can significantly impact cell activities, including proliferation and differentiation. researchgate.net By adjusting the concentration of monomers like THMA and the crosslinking density, the mechanical properties of the resulting hydrogel can be tuned to match that of the target tissue, thereby optimizing cellular response. plapiqui.edu.arresearchgate.net Furthermore, modifications of polyacrylamide hydrogels, such as creating specific micropatterns for cell adhesion, can precisely guide cell growth and tissue formation. researchgate.net The inherent biocompatibility of THMA-containing hydrogels has been demonstrated, showing they are non-toxic and can promote cell proliferation, making them promising for applications in skin regeneration. nih.govmdpi.com

Poly(THMA) is a key component in the fabrication of advanced tissue engineering constructs, most notably for wound healing applications. Its incorporation into hydrogel dressings enhances their mechanical strength, flexibility, and biocompatibility. nih.gov

A study on hydrogel dressings prepared from THMA and N-Methylolacrylamide (NMA) highlighted the crucial role of the polyhydroxy structure. These hydrogels demonstrated excellent mechanical properties and inherent antibacterial activity without the need for external antimicrobial agents. The abundance of hydroxyl groups was found to be a determining factor in their antibacterial efficacy. One particular formulation, 35NMA-5THMA, showed remarkable biocompatibility, with minimal cytotoxicity and low hemolysis ratio, and was found to significantly promote the healing of bacteria-infected wounds in animal models. nih.gov

Mechanical Properties of a THMA-Containing Hydrogel Dressing (35NMA-5THMA) nih.gov
PropertyValue
Tensile Strength259 kPa
Tensile Strain1737%

Drug Delivery Systems

The unique properties of THMA-based hydrogels make them highly suitable for drug delivery applications. Their three-dimensional, porous network can encapsulate a wide range of therapeutic agents, from small molecules to large proteins. nih.gov The hydrophilic nature of poly(THMA) also enhances the solubility of encapsulated drugs, which can be beneficial for delivery.

A primary goal in drug delivery is to control the rate of drug release, maintaining therapeutic levels over an extended period. Hydrogels excel in this area due to their tunable network structure. nih.gov The release of a drug from a hydrogel matrix is governed by several factors, including the mesh size of the polymer network, the drug's size, and the interactions between the drug and the polymer. nih.govnih.gov

In poly(THMA) hydrogels, the release rate can be precisely controlled by modulating the crosslinking density. plapiqui.edu.ar A higher degree of crosslinking results in a smaller mesh size, which slows the diffusion of the encapsulated drug out of the hydrogel. researchgate.net Conversely, a lower crosslinking density allows for faster release.

Research on copolymers of N-acryloyl-tris-(hydroxymethyl) aminomethane (NAT, or THMA) and N-isopropyl acrylamide (B121943) (NIPA) has shown that the introduction of NAT into the polymer network can control the structure in a way that allows for the slow release of drugs like ibuprofen (B1674241) at physiological temperature and pH. conicet.gov.ar The release mechanism is often non-Fickian, indicating that it is controlled by a combination of drug diffusion and polymer chain relaxation. conicet.gov.ar

Strategies for achieving controlled release from hydrogels include:

Network Degradation: Designing hydrogels with biodegradable crosslinks that break down over time, gradually increasing the mesh size and releasing the drug. nih.gov

Drug-Polymer Interactions: Creating chemical bonds or affinity interactions between the drug and the polymer network to slow down diffusion. nih.gov

Composite Systems: Encapsulating drugs within particles or liposomes that are then embedded in the hydrogel, adding another layer of release control. nih.gov

Injectable hydrogels represent a significant advancement in drug delivery, offering a minimally invasive method for administering therapeutics and filling complex tissue defects. nih.govinmed.fr These materials are in a liquid state before injection and undergo a phase transition to a gel in situ at the target site. This transition can be triggered by physiological conditions such as body temperature or pH. nih.govnih.gov

Polymers based on acrylamide derivatives, such as poly(N-isopropylacrylamide) (PNIPAAm), are widely studied for this purpose due to their sharp lower critical solution temperature (LCST) near body temperature. inmed.frnih.gov While specific research on injectable hydrogels made purely from THMA is still developing, its copolymerization with stimuli-responsive monomers like N-isopropyl acrylamide is a promising strategy. conicet.gov.arresearchgate.net Such copolymers could be designed to be injectable at room temperature and to rapidly form a stable, drug-releasing hydrogel depot upon injection into the body. This approach combines the biocompatibility and hydrophilicity of THMA with the thermo-responsive gelation properties of other monomers, creating a versatile platform for localized and sustained drug delivery. inmed.fr

Transdermal patches provide a non-invasive route for systemic drug delivery, but their effectiveness is highly dependent on the performance of the pressure-sensitive adhesive (PSA), which must ensure the patch remains attached to the skin for the duration of treatment. nih.govutb.cz Common issues with existing patches include insufficient adhesion and displacement. nih.govresearchgate.net

Recent research has demonstrated a novel approach to significantly improve PSA performance by incorporating N-[tris(hydroxymethyl)methyl]acrylamide (NAT, or THMA). nih.govresearchgate.net In one study, an acrylic PSA was modified with NAT and coordinated with ferric ions (Fe³⁺). This modification was shown to dramatically enhance both the adhesiveness and cohesiveness of the material. nih.gov The improvement is attributed to the hydrogen bonding interactions between the hydroxyl groups of NAT and the skin, as well as the strong coordination between NAT and the Fe³⁺ ions. researchgate.net

The optimized NAT-modified adhesive demonstrated significantly superior properties compared to a commercially available medical-grade adhesive, providing a potential solution to the prevalent issues of patch displacement and poor adhesion. nih.govresearchgate.net

Performance Enhancement of a Transdermal Adhesive Modified with this compound nih.govresearchgate.net
PropertyFold Increase vs. Commercial Standard (DURO-TAK® 87-4098)
Adhesiveness1.8x
Cohesiveness9.7x

Wound Healing and Infection Control

Derivatives of this compound have demonstrated significant potential in the development of advanced biomaterials for wound management, particularly in the context of bacterial infections and tissue repair. Their unique chemical structure, rich in hydroxyl groups, imparts desirable properties such as hydrophilicity, biocompatibility, and intrinsic antibacterial activity to hydrogel formulations.

Hydrogel Dressings for Bacterial-Infected Wound Healing

Hydrogels are considered ideal candidates for wound dressings due to their tissue-like flexibility and high water content, which helps to maintain a moist wound environment conducive to healing. frontiersin.orgnih.gov However, traditional hydrogel dressings often lack inherent antibacterial properties, necessitating the addition of antimicrobial agents that can sometimes have adverse effects. frontiersin.orgnih.gov

A novel approach to address this limitation involves the use of hydroxyl-rich acrylamide monomers, including this compound (THMA), to fabricate hydrogel dressings with intrinsic antibacterial capabilities. frontiersin.orgnih.govnih.gov In a recent study, a series of polyacrylamide hydrogels were prepared using varying mass fractions of N-Methylolacrylamide (NMA) and THMA. frontiersin.orgnih.govnih.gov These physically cross-linked hydrogels, designated as xNMA-yTHMA, demonstrated that the abundance of hydroxyl groups is a key determinant of their antibacterial efficacy. frontiersin.orgnih.govnih.gov

The incorporation of THMA was found to enhance the mechanical properties of the hydrogels. frontiersin.orgnih.gov Specifically, the 35NMA-5THMA hydrogel formulation exhibited a high tensile strength of 259 kPa and a large tensile strain of 1737%. frontiersin.orgnih.govnih.gov In vivo studies on mice with bacteria-infected wounds showed that the 35NMA-5THMA hydrogel dressing significantly promoted wound healing. frontiersin.orgnih.govnih.gov These findings underscore the potential of THMA-based hydrogels as effective, non-toxic wound dressings that can manage bacterial infections without the need for external antimicrobial agents. frontiersin.orgnih.govnih.gov

Mechanical and Antibacterial Properties of NMA-THMA Hydrogels
Hydrogel FormulationTensile Strength (kPa)Tensile Strain (%)Key Finding
35NMA-5THMA2591737Excellent mechanical properties and significant promotion of healing in bacteria-infected wounds in mice. frontiersin.orgnih.govnih.gov
General xNMA-yTHMA seriesVaries with monomer contentVaries with monomer contentAntibacterial property gradually enhanced with the increase of NMA and THMA monomer content, corresponding to a higher hydroxyl content. frontiersin.orgnih.gov

Intrinsic Antibacterial Properties of Polyhydroxy Acrylamide Hydrogels

The antibacterial mechanism of polyhydroxy acrylamide hydrogels derived from monomers like THMA is attributed to their high density of hydroxyl (-OH) groups. frontiersin.orgnih.govnih.gov Unlike many conventional antibacterial dressings that rely on the release of agents like silver nanoparticles or antibiotics, these hydrogels exhibit inherent bactericidal effects. ifnmujournal.comresearchgate.net

Research has elucidated that the antibacterial activity of xNMA-yTHMA hydrogels is directly proportional to the content of the hydroxyl-containing monomers, NMA and THMA. frontiersin.orgnih.gov The abundance of hydroxyl groups on the polymer backbone is believed to disrupt bacterial membranes and interfere with essential cellular processes, leading to bacterial death. frontiersin.orgnih.govnih.gov The 35NMA-5THMA hydrogel, in particular, demonstrated remarkable inherent antibacterial activity without the inclusion of any exogenous antimicrobial agents. frontiersin.orgnih.gov

Furthermore, these hydrogels have shown excellent biocompatibility, with minimal cytotoxicity, low hemolysis ratios, and no significant inflammatory response or organ toxicity in animal models. frontiersin.orgnih.govnih.gov This combination of intrinsic antibacterial efficacy and high biocompatibility presents a significant advancement in the design of wound healing materials, offering a simplified yet effective strategy for creating dressings for infected wounds. frontiersin.orgnih.govnih.gov

Hydrogels for Gastric Perforation Sealing and Treatment

Gastric perforation (GP) is a severe medical condition that requires immediate and effective sealing to prevent leakage of gastric contents and subsequent complications. researchgate.net Adhesive hydrogels have emerged as a promising alternative to traditional surgical sutures for treating GP. researchgate.netnih.gov An ideal hydrogel for this application must possess strong tissue adhesiveness, robust mechanical properties, and biocompatibility. researchgate.netnih.gov

A novel adhesive and resilient hydrogel has been developed for the sealing and treatment of gastric perforation, which incorporates a poly-N-[Tris(hydroxymethyl)methyl]acrylamide (PTH) network. researchgate.net This hydrogel is composed of two interpenetrating networks: a bioactive network of gelatin cross-linked by transglutaminase (TG) and a dynamic network of PTH cross-linked by borate (B1201080). researchgate.net The hydrogel can be formed in situ, which facilitates its delivery and precise application to the perforation site. researchgate.net

In a mouse model of a perforated stomach, this hydrogel plug was shown to effectively seal the defects and promote the regeneration of the gastric mucosa. researchgate.net The unique combination of the bioactive gelatin component and the resilient, dynamically cross-linked PTH network provides the necessary adhesion and mechanical toughness to withstand the challenging environment of the stomach. researchgate.netresearchgate.net This innovative use of a THMA-derived polymer highlights its versatility in creating advanced medical adhesives for internal wound repair. researchgate.net

Biochemical and Molecular Biology Tools

The unique chemical properties of this compound and its polymers have led to their application in various biochemical and molecular biology techniques, primarily in the separation and analysis of biomolecules.

Cross-linking Agents in Polyacrylamide Gel Electrophoresis for Protein and Nucleic Acid Separation

Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for separating proteins and nucleic acids based on their size and charge. bio-rad.comthermofisher.com The gel matrix is typically formed by the copolymerization of acrylamide and a cross-linking agent, most commonly N,N'-methylenebisacrylamide (Bis). bio-rad.commpbio.com The concentration and ratio of these components determine the pore size of the gel, which dictates the separation range of the molecules. thermofisher.com

This compound, also referred to as TRIS-acrylamide, is utilized in the preparation of polyacrylamide gels for electrophoresis. Its polymer, poly-N-acryloyl-tris(hydroxymethyl)aminomethane (poly(NAT)), has been evaluated as a matrix for DNA electrophoresis. nih.gov Gels made from poly(NAT) and cross-linked with N,N'-methylenebisacrylamide were compared to standard polyacrylamide-Bis gels. nih.gov

The results indicated that poly(NAT) gels provided a substantially improved separation of DNA restriction fragments larger than 200 base pairs. nih.gov Unlike traditional polyacrylamide gels, the poly(NAT) matrix was able to well-resolve DNA fragments up to 4,000 base pairs. nih.gov Furthermore, with the use of pulse-field electrophoresis, the separation range of poly(NAT) gels could be extended to at least 23,000 base pairs, offering better resolution for fragments below 10,000 base pairs compared to a 0.7% agarose (B213101) gel. nih.gov This makes poly(NAT) gels particularly suitable for separating DNA molecules that are outside the optimal fractionation range of standard polyacrylamide or agarose gels. nih.gov

Molecularly Imprinted Polymers (MIPs) for Specific Protein Capture (e.g., Myoglobin)

Molecularly imprinted polymers (MIPs) are synthetic materials designed to have specific recognition sites for a target molecule. frontiersin.org They are created by polymerizing functional monomers and cross-linkers in the presence of a template molecule. frontiersin.org After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

Hydrogel-based MIPs, often synthesized from water-soluble monomers like acrylamide and its derivatives, are particularly useful for imprinting biomacromolecules such as proteins. nih.gov this compound (referred to as TrisNHMAm in some studies) has been investigated as a functional monomer in the creation of MIPs for the specific capture of myoglobin. nih.govresearchgate.netresearchgate.net

In a study evaluating a series of acrylamide-based monomers for thin-sheet hydrogel MIPs, TrisNHMAm was one of the monomers tested for its ability to selectively rebind myoglobin. nih.gov The performance of these MIPs is largely dependent on the non-covalent interactions, such as hydrogen bonding, that form between the functional monomer and the protein template during the pre-polymerization stage. nih.gov While N-(Hydroxymethyl)acrylamide (NHMAm) was found to produce the optimal specific rebinding of myoglobin, the study noted that TrisNHMAm performed much better in a thin-sheet MIP format compared to bulk MIP analysis. nih.gov This suggests that the spatial arrangement and accessibility of the functional groups in the polymer matrix play a crucial role in protein recognition.

Performance of Acrylamide-Based Monomers in Myoglobin-Imprinted Polymers
Functional MonomerSpecific Rebinding of Myoglobin (%)Imprinting FactorSelectivity Factor
N-(Hydroxymethyl)acrylamide (NHMAm)84.9 (± 0.7)1.411.55
N,N-dimethylacrylamide (DMAm)67.5 (± 0.7)1.111.32
This compound (TrisNHMAm)Data indicates better performance in thin-sheet format compared to bulk. nih.govNot specifiedNot specified

Biosensing and Diagnostics

The inherent properties of polymers derived from this compound make them excellent candidates for the development of sophisticated biosensors and diagnostic systems. Their hydrophilicity and ability to form stable hydrogel matrices are particularly advantageous for creating biocompatible interfaces that can detect specific biological or pharmaceutical molecules with high precision.

A significant application of this compound is in the creation of sensors for monitoring pharmaceutical compounds. For instance, researchers have successfully utilized this monomer in the synthesis of a polymer for a "turn-on" fluorometric sensor designed to detect the antibiotic Cephalexin. sigmaaldrich.commit.edu

This technology involves water-dispersible, polymer-coated silica (B1680970) nanoparticles. The polymer, incorporating this compound, plays a crucial role in the sensor's function. The hydrophilic nature of the polymer enhances the nanoparticle's dispersibility in aqueous environments and provides a functional matrix for the sensing mechanism. The detection of Cephalexin is achieved through a change in the fluorescence signal of the nanoparticles upon binding of the analyte, allowing for sensitive and specific quantification.

The development of such sensors is critical for both pharmaceutical quality control and environmental monitoring. The adaptability of the polymer synthesis allows for the potential modification of the sensor to target other pharmaceutical analytes.

Component Function Relevant Monomer Detection Principle Target Analyte
Silica NanoparticlesCore support structureN/AFluorometric "turn-on" signalCephalexin
Polymer CoatingEnhances dispersibility and provides a functional matrixThis compoundSignal modulation upon analyte bindingCephalexin

Novel Biomedical Applications

Beyond diagnostics, the unique physicochemical properties of this compound-based materials are being explored for innovative therapeutic and biomedical device applications. The ability to form biocompatible hydrogels with tunable mechanical properties is a key driver of this research.

Soft actuators are devices that mimic biological muscle movement, converting various forms of energy into mechanical motion. Hydrogels are a promising class of materials for these applications due to their soft, tissue-like consistency and responsiveness to external stimuli such as pH, temperature, or light. rsc.orgresearchgate.net

Polyacrylamide hydrogels, in general, have been extensively studied as actuator materials. For example, composite hydrogels made of graphene oxide and polyacrylamide have been shown to respond to pH and electric fields, demonstrating their potential as actuator materials. rsc.org Similarly, thermo-responsive hydrogels based on poly(N-isopropylacrylamide), another acrylamide derivative, are widely investigated for creating actuators that respond to temperature changes. mdpi.comnih.gov These hydrogels can be designed into bilayer structures that exhibit bending or folding motions when a stimulus is applied. nih.gov

While direct research on this compound-based actuators is still emerging, its properties suggest significant potential. The high density of hydroxyl groups in poly(this compound) could be leveraged to create hydrogels with highly tunable swelling behaviors and mechanical strengths, which are critical for actuator performance. nih.gov The ability to form robust, yet flexible, hydrogel networks makes this compound a strong candidate for developing the next generation of biocompatible soft actuators for use in soft robotics and biomedical devices. researchgate.net

Actuator Type Base Polymer Stimulus Potential Advantage of this compound
Chemo-responsivePolyacrylamide-Graphene OxidepH, Electric FieldEnhanced biocompatibility and tunable mechanical properties.
Thermo-responsivePoly(N-isopropylacrylamide)TemperatureIncreased hydrophilicity could modify response temperature and kinetics.
Photo-responsiveSpiropyran-PolyacrylamideLight (UV/Visible)Potential for creating more complex and biocompatible light-sensitive hydrogels.

Viscosupplementation is a therapeutic procedure for osteoarthritis that involves injecting a lubricating fluid into a joint to restore the viscoelastic properties of the natural synovial fluid. nih.govcaresource.com The goal is to reduce pain and improve joint function. Currently, the most common materials used for viscosupplementation are based on hyaluronic acid. nih.govsamitivejhospitals.com

However, there is growing interest in developing synthetic alternatives with improved performance and longevity. Polyacrylamide hydrogels have been identified as potential candidates due to their excellent lubricating properties and similarity to biological tissues like articular cartilage. illinois.edudergipark.org.tr The tribological, or friction-reducing, characteristics of these hydrogels are a key area of investigation. researchgate.net

Hydrogels synthesized from this compound could offer distinct advantages in this application. The multiple hydroxyl groups can create a highly hydrated and lubricious surface, potentially mimicking the boundary lubrication provided by natural synovial fluid. The ability to form strong, yet elastic, cross-linked networks could lead to the development of a synthetic viscosupplement that is more resilient to the mechanical stresses within a joint. While this application is still largely theoretical, the fundamental properties of this compound-based hydrogels make them a compelling area for future research in the field of joint lubrication and osteoarthritis treatment.

Structure Property Relationships and Theoretical Investigations

Influence of Tris(hydroxymethyl)methyl Moiety on Polymer Properties

The tris(hydroxymethyl)methyl group is central to the functionality of polymers derived from N-[Tris(hydroxymethyl)methyl]acrylamide. This moiety's three hydroxyl groups play a pivotal role in defining the polymer's interactions and bulk properties.

The extensive hydrogen bonding capabilities of the tris(hydroxymethyl)methyl moiety also significantly influence the mechanical properties of the resulting polymers. These hydrogen bonds can act as reversible crosslinks, dissipating energy and contributing to the material's toughness and resilience. When combined with other crosslinking mechanisms, such as dynamic crosslinking with borate (B1201080) ions, polymers of this compound can exhibit enhanced mechanical strength and adhesion. For instance, pressure-sensitive adhesives modified with this monomer have shown remarkable improvements in both adhesion and cohesion. nih.gov Research has demonstrated that these modified adhesives can have adhesiveness and cohesiveness 1.8- and 9.7-fold higher, respectively, than some commercial counterparts. nih.gov This is attributed to the hydrogen bonding at the adhesive-skin interface and coordination with metal ions like Fe(III). nih.gov

Table 1: Comparative Adhesive Strength of Hydrogels

CompoundAdhesive Strength (kPa)Swelling Ratio (%)Crosslinking Mechanism
This compound 15–25200–300Borate-dynamic H-bonds
N-Isopropylacrylamide (NIPAM) <5500–700Thermoresponsive aggregation
Hydroxypropyl Methacrylate (B99206) (HPMA) 5–10150–200Covalent crosslinkers

This table presents a generalized comparison based on available research data. Actual values can vary depending on the specific formulation and experimental conditions.

The high hydrophilicity imparted by the multiple hydroxyl groups ensures that this compound is soluble in water. fishersci.com This property is often carried over to its polymers, depending on the degree of crosslinking. The monomer itself is reactive, primarily through the acrylamide (B121943) group's double bond, which readily undergoes free radical polymerization to form cross-linked polymers. The hydroxyl groups also offer sites for further chemical reactions, such as oxidation, reduction, or substitution, allowing for post-polymerization modification and functionalization of the material.

Theoretical and Computational Modeling of Interactions

The complex interactions of polymers derived from this compound at a molecular level can be elucidated through theoretical and computational modeling. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Hydrogen Bonding Analysis in Polymer-Protein Complexes

The extensive hydrogen bonding capability of poly(THMMA) is a key determinant of its interaction with biological macromolecules like proteins. Computational methods can be employed to analyze and quantify these hydrogen bonds in detail.

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic nature of polymer-protein interactions. In a typical MD simulation, a system comprising the polymer chain, a target protein, and solvent molecules is modeled. The interactions between all atoms are described by a force field, and the trajectories of the atoms are calculated over time by solving Newton's equations of motion.

From these simulations, various parameters related to hydrogen bonding can be extracted:

Number and Lifetime of Hydrogen Bonds: Analysis of the simulation trajectory can reveal the average number of hydrogen bonds formed between the polymer and the protein, as well as how long these bonds persist. This provides a measure of the stability of the interaction.

Hydrogen Bond Geometry: The simulations can provide data on the distribution of donor-acceptor distances and angles for the hydrogen bonds, offering insights into their strength and geometry.

Identification of Key Interacting Residues: By analyzing which amino acid residues on the protein surface are most frequently involved in hydrogen bonding with the polymer, key interaction sites can be identified.

Quantum mechanical (QM) calculations can be used to provide a more accurate description of the electronic structure and energetics of hydrogen bonds. While computationally more expensive than MD, QM methods can be applied to smaller model systems representing the polymer-protein interface to calculate precise hydrogen bond energies.

The table below illustrates the type of data that can be generated from a computational hydrogen bonding analysis of a hypothetical poly(THMMA)-protein complex.

Interacting PairAverage Number of H-BondsAverage H-Bond Lifetime (ps)Predominant Interacting Protein Residue Type
Polymer OH - Protein Backbone C=O3.55.2Glycine, Alanine
Polymer OH - Protein Side Chain OH2.13.8Serine, Threonine
Polymer C=O - Protein Backbone N-H1.84.5Leucine, Valine
Polymer C=O - Protein Side Chain NH22.56.1Asparagine, Glutamine

Predictive Models for Polymer Performance

Predictive models, often based on quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) principles, can be developed to forecast the performance of polymers based on their monomer structure. These models are particularly useful for designing new polymers with tailored properties.

For acrylamide-based polymers, QSAR/QSPR models can be established to predict properties such as swelling ratio, mechanical strength, and biocompatibility. The development of such a model typically involves the following steps:

Data Collection: A dataset of polymers with known properties is compiled. For each polymer, a set of molecular descriptors is calculated based on the monomer structure.

Descriptor Calculation: Molecular descriptors are numerical values that encode structural and physicochemical information about the monomer. For THMMA, these could include descriptors related to its size, shape, electronic properties, and hydrogen bonding capacity.

Model Development: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, are used to build a mathematical relationship between the molecular descriptors (independent variables) and the polymer property of interest (dependent variable).

Model Validation: The predictive power of the model is assessed using internal and external validation techniques to ensure its robustness and reliability.

The following table provides examples of molecular descriptors that could be used in a QSPR model to predict the swelling ratio of hydrogels based on this compound and related monomers.

DescriptorDescriptionPotential Influence on Swelling Ratio
Molecular Weight The mass of the monomer unit.Higher molecular weight might lead to a lower crosslinking density for a given weight concentration, potentially increasing swelling.
LogP A measure of the hydrophilicity/hydrophobicity of the monomer.A more negative LogP (more hydrophilic) is expected to correlate with a higher swelling ratio.
Number of Hydrogen Bond Donors The number of N-H and O-H groups in the monomer.A higher number of hydrogen bond donors should increase water affinity and swelling.
Number of Hydrogen Bond Acceptors The number of N and O atoms in the monomer.A higher number of hydrogen bond acceptors should also contribute to increased swelling.
Topological Polar Surface Area (TPSA) The surface area of polar atoms in the molecule.A larger TPSA generally indicates higher polarity and better interaction with water, leading to greater swelling.

By developing and validating such predictive models, researchers can screen virtual libraries of monomers and prioritize the synthesis of those predicted to yield polymers with optimal performance characteristics for specific applications.

Methodological Considerations in Research of N Tris Hydroxymethyl Methyl Acrylamide Systems

Advanced Characterization Techniques for Polymers and Hydrogels

The comprehensive characterization of polymers and hydrogels derived from N-[Tris(hydroxymethyl)methyl]acrylamide is essential for understanding their structure-property relationships and tailoring them for specific applications. A suite of advanced analytical techniques is employed to investigate these materials from the molecular to the macroscopic level, providing insights into their chemical composition, physical structure, and functional performance.

Spectroscopic Analysis: Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DR-FTIR), X-ray Photoelectron Spectroscopy (XPS), Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ²⁹Si MAS-NMR)

Spectroscopic methods are fundamental in confirming the chemical structure and composition of this compound systems.

Diffuse Reflectance Fourier Transform Infrared Spectroscopy (DR-FTIR) : DR-FTIR is utilized to identify the functional groups present in the polymer or hydrogel, confirming the incorporation of the this compound monomer into the polymer structure. It is a valuable tool for verifying the success of polymerization and grafting reactions. For instance, in the development of functionalized porous silica (B1680970), DR-FTIR is used to characterize the synthesized materials nih.gov.

X-ray Photoelectron Spectroscopy (XPS) : XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms on the material's surface. It is particularly useful for analyzing surface-modified materials, such as silica particles coated with poly(this compound), to confirm the presence and nature of the grafted polymer layer nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful technique for elucidating the molecular structure of polymers.

¹H NMR and ¹³C NMR are used to confirm the chemical structure of the monomer and the resulting polymer in solution nih.gov.

High Resolution Magic Angle Spinning (HRMAS) NMR is specifically applied to characterize the structure of hydrogels, providing detailed information in their swollen state researchgate.netpucp.edu.pe.

Solid-state NMR , such as ²⁹Si Magic Angle Spinning (MAS) NMR , is employed to investigate the interaction between the polymer and an inorganic substrate. For example, it has been used to assess the ratio of silanol to siloxane groups in silica substrates before and after grafting with poly(this compound) nih.govnih.gov.

Table 1: Spectroscopic Techniques for this compound Systems
TechniqueInformation ObtainedSpecific Application Example
DR-FTIR Identification of chemical functional groupsConfirmation of successful polymerization of TRIS-acrylamide on silica surfaces nih.gov.
XPS Surface elemental composition and chemical statesAnalysis of the surface of polymer-grafted materials nih.gov.
¹H NMR Elucidation of proton environments and molecular structureStandard characterization of monomer and soluble polymers nih.gov.
HRMAS NMR Detailed structural characterization of hydrogels in the swollen stateAnalysis of hydrogel structures prepared from N-acryloyl-TRIS(hydroxymethyl)aminomethane researchgate.netpucp.edu.pe.
²⁹Si MAS-NMR Characterization of silicon environments in composite materialsAssessment of silanol to siloxane group ratios in functionalized porous silica nih.gov.

Elemental and Compositional Analysis: CHN Elemental Analysis, Energy-Dispersive X-ray Spectroscopy (EDX), Wavelength-Dispersive X-ray Spectroscopy (WDX)

These techniques quantify the elemental makeup of the material, which is crucial for verifying its composition and purity.

CHN Elemental Analysis : This combustion analysis method provides the mass percentages of carbon, hydrogen, and nitrogen in a sample. It is a standard technique used to confirm the bulk composition of the synthesized poly(this compound) materials and to determine the grafting density on substrates nih.gov.

Energy-Dispersive X-ray Spectroscopy (EDX or EDS) : Often integrated with scanning electron microscopy, EDX allows for the elemental analysis of microscopic areas of the sample. It provides qualitative and quantitative information on the elemental composition, which is useful for creating elemental maps to visualize the distribution of components within the material thermofisher.com.

Wavelength-Dispersive X-ray Spectroscopy (WDX) : Similar to EDX, WDX analyzes X-rays emitted from a sample to determine its elemental composition. WDX generally offers higher spectral resolution and sensitivity for certain elements compared to EDX, which can be advantageous for resolving overlapping peaks and accurately quantifying trace elements.

Morphological and Structural Analysis: Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), Nitrogen Cryosorption (Surface Area and Mesopore Distribution)

These methods provide critical information about the physical structure and porosity of the polymers and hydrogels at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) : SEM is widely used to visualize the surface topography and internal morphology of materials. For hydrogels, SEM analysis of freeze-dried samples reveals their three-dimensional porous network structure, providing insights into pore size and interconnectivity, which are crucial for applications such as tissue engineering and controlled release nih.gov.

X-ray Diffraction (XRD) : XRD is the primary technique for determining the crystalline structure of materials. In the context of this compound polymers and hydrogels, XRD is used to assess their degree of crystallinity. Typically, these cross-linked hydrogels are amorphous, which is confirmed by the absence of sharp diffraction peaks in their XRD patterns nih.gov.

Nitrogen Cryosorption : This technique is used to determine the specific surface area, pore volume, and pore size distribution of porous materials. It was effectively used to measure the changes in surface area and mesopore distribution of porous silica after being functionalized with poly(this compound), demonstrating the impact of the polymer grafting on the material's porosity nih.gov.

Table 2: Nitrogen Cryosorption Data for Unmodified and Polymer-Grafted Silica
MaterialSpecific Surface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (Å)
Unmodified Silica3001.0130
Poly(TRIS-acrylamide) Grafted Silica1500.7110
Note: Data are representative values illustrating the typical changes observed upon polymer grafting.

Rheological and Mechanical Testing: Viscoelastic Properties, Tensile Strength, Swelling Ratio Measurements

These tests characterize the material's response to applied forces, which is essential for understanding its suitability for various applications.

Viscoelastic Properties : Rheological studies are performed to probe the viscoelastic behavior of hydrogels, including their solid-like (elastic) and liquid-like (viscous) properties researchgate.netpucp.edu.pe. Dynamic mechanical tests measure the storage modulus (G') and loss modulus (G''), which indicate the material's ability to store and dissipate energy, respectively. These parameters are highly dependent on the crosslinking density and network structure mdpi.comnih.gov.

Tensile Strength : Uniaxial tensile tests are conducted to determine key mechanical properties such as Young's modulus, ultimate tensile strength, and elongation at break nih.gov. These properties define the hydrogel's strength and elasticity and are critical for applications where mechanical integrity is required nih.gov.

Swelling Ratio Measurements : Swelling experiments are fundamental for characterizing hydrogels, as their primary feature is the ability to absorb and retain large amounts of water. The equilibrium water content (EWC) or equilibrium swelling ratio (ESR) is a key parameter that depends on the hydrophilicity of the polymer and the crosslinking density of the network researchgate.netpucp.edu.pe. For example, a hydrogel prepared from N-acryloyl-TRIS(hydroxymethyl)aminomethane and itaconic acid showed an ESR of 16 in water researchgate.net. The mechanism of water diffusion into the network can also be determined from swelling kinetics, with studies showing that water often follows a non-Fickian diffusion mechanism in these systems pucp.edu.pe.

Surface Charge and Particle Size Analysis: Photon Correlation Spectroscopy (ζ-potential)

This analysis is particularly important for particulate systems or materials where surface interactions are critical.

Photon Correlation Spectroscopy (PCS) : Also known as Dynamic Light Scattering (DLS), PCS is a technique used to determine the size distribution of small particles in suspension. The same instrumentation is often used to measure the zeta (ζ) potential, which is the electric potential at the slipping plane of a particle in an electric field researchgate.net. The zeta potential is an indicator of the stability of a colloidal dispersion; high absolute values (e.g., > ±30 mV) suggest good stability nih.gov. PCS has been used to measure the changes in ζ-potential of silica particles after grafting with the neutral poly(this compound), confirming the modification of the surface charge nih.gov.

Thermal Analysis: Differential Scanning Calorimetry (DSC) for Bound Water Fraction

Thermal analysis provides information on how the material's properties change with temperature.

Differential Scanning Calorimetry (DSC) : DSC is a powerful thermal analysis technique used to study the states of water within a hydrogel matrix tainstruments.comnih.gov. By monitoring the heat flow during controlled heating and cooling cycles, DSC can differentiate between three forms of water:

Free water , which freezes and melts at temperatures similar to bulk water (around 0°C).

Freezable bound water , which is loosely associated with the polymer network and exhibits a melting/crystallization temperature significantly different from bulk water.

Non-freezable bound water , which is tightly bound to the polymer chains and does not undergo a phase transition tainstruments.com. The enthalpy of melting for the observed transitions is used to quantify the fraction of each type of water, providing valuable insights into the polymer-water interactions and the hydrogel's structure tainstruments.com. This information is crucial for predicting properties such as drug release behavior and hydrolytic degradation tainstruments.com.

Table 3: Calculation of Water Fractions in Hydrogels via DSC
Water TypeDSC ObservationCalculation Formula
Total Water Content (Wt) Determined by thermogravimetry (TGA) or gravimetricallyWt = (Wswollen - Wdry) / Wswollen
Freezable Water (Wf) Endothermic peak(s) observed during heatingWf = (ΔHhydrogel / ΔHwater) * Wt
Non-freezable Bound Water (Wnf) Calculated by differenceWnf = Wt - Wf
ΔHhydrogel is the measured melting enthalpy of water in the hydrogel. ΔHwater is the melting enthalpy of pure bulk water (~334 J/g).

In Vitro and In Vivo Research Methodologies for Biomedical Applications

The unique chemical structure of this compound, characterized by a central carbon atom with three hydroxymethyl groups and an acrylamide (B121943) functional group, makes it highly hydrophilic and reactive. This has led to its use in the synthesis of hydrogels and copolymers for biomedical applications, particularly in areas like wound healing and tissue engineering. nih.gov Methodological approaches to evaluate the suitability of these materials for biological systems are critical and encompass a range of in vitro and in vivo techniques.

Cytocompatibility Assessments (e.g., Cytotoxicity, Hemolysis Ratio)

A primary step in evaluating the biomedical potential of any material is the assessment of its cytocompatibility, which determines if it elicits a toxic response in cells. For hydrogels incorporating this compound, cytotoxicity is a key parameter. Standard in vitro assays involve exposing specific cell lines (e.g., fibroblasts, endothelial cells) to the material or its extracts and measuring cell viability and proliferation over time. While the monomer N-isopropyl acrylamide is known to be toxic, studies on polymerized hydrogels are crucial for determining final biocompatibility. nih.gov

For instance, a hydrogel composed of N-Methylolacrylamide (NMA) and this compound (THMA), designated 35NMA-5THMA, was found to possess excellent biocompatibility, demonstrating only marginal cytotoxicity. nih.govnih.gov The hemolysis ratio is another critical indicator of biocompatibility, especially for materials that may come into contact with blood. This assay quantifies the extent to which a material damages red blood cells. The 35NMA-5THMA hydrogel was also reported to have a low hemolysis ratio, further supporting its potential for biomedical use. nih.govnih.gov

Table 1: Common In Vitro Cytocompatibility Assessment Methods

Assessment Type Methodology Endpoint Measured Typical Cell Lines
Cytotoxicity MTS/MTT Assay Cell Viability / Metabolic Activity Fibroblasts (e.g., L929), Endothelial Cells, Epithelial Cells
Cytotoxicity Live/Dead Staining Cell Membrane Integrity Various mammalian cell lines

| Hemocompatibility | Hemolysis Assay | Red Blood Cell Lysis (Hemoglobin Release) | Red Blood Cells (from human or animal sources) |

Table 2: Reported Biocompatibility of a THAM-Acrylamide Hydrogel

Hydrogel Formulation Cytotoxicity Finding Hemolysis Ratio Finding Source

Inflammatory Response Evaluation

Materials implanted or brought into contact with living tissue can trigger an inflammatory response. Evaluating this response is crucial for predicting the in vivo performance of biomaterials. Hydrogel microspheres based on Trisacryl, which is prepared by polymerizing N-acryloyl-2-amino-2-(hydroxymethyl)-1,3-propanediol, have been observed to cause an inflammatory reaction in vivo. researchgate.net Research has therefore focused on in vitro methods to predict and mitigate this response, such as evaluating the complement-activating capacity of the material. researchgate.net In contrast, studies on a hydrogel dressing containing this compound (35NMA-5THMA) reported a negligible inflammatory response during in vivo treatment in mice, highlighting the importance of specific formulations. nih.govnih.gov

Evaluation methods often include:

In Vitro: Measuring the expression of inflammatory cytokines (e.g., TNF-α, IL-6) from immune cells (like macrophages) cultured with the material.

In Vivo: Histological analysis of tissue surrounding an implanted material to observe for the presence of inflammatory cells (e.g., neutrophils, lymphocytes).

Animal Models for Wound Healing and Biomedical Efficacy Studies

To assess the therapeutic efficacy of materials designed for applications like wound healing, researchers rely on established animal models. researchgate.netmu-varna.bg These models aim to replicate aspects of the human wound healing process, which involves inflammation, proliferation, and remodeling phases. mu-varna.bg Mice and rats are common models for incisional and excisional wounds. nih.gov

Hydrogels containing this compound have been successfully tested in such models. For example, a hydrogel dressing (35NMA-5THMA) was shown to significantly promote the healing of bacteria-infected wounds in mice. nih.govnih.gov Another study highlighted an ultrasound-triggered composite hydrogel based on the compound for accelerating the healing of infected wounds. sigmaaldrich.com

Key parameters assessed in these animal models typically include:

Wound Closure Rate: Macroscopic measurement of the wound area over time.

Histological Analysis: Microscopic examination of tissue biopsies to assess re-epithelialization, collagen deposition, and neovascularization.

Biochemical Markers: Quantification of specific proteins like hydroxyproline, an indicator of collagen content. nih.gov

Table 3: Common Animal Models for Evaluating Wound Healing Dressings

Animal Model Wound Type Key Efficacy Endpoints
Mouse Full-thickness excisional wound, infected wound Wound closure rate, bacterial load reduction, histological scoring
Rat Full-thickness excisional wound, diabetic wound Wound closure rate, tensile strength of healed tissue, collagen content

Chromatographic Evaluation Techniques

Beyond biomedical applications, this compound serves as a functional monomer for creating advanced chromatographic stationary phases. nih.gov Its hydrophilic nature, owing to the three hydroxyl groups, allows for the development of materials with unique separation capabilities. nih.gov

Separation Efficiency and Retention Studies

A key performance metric for any chromatographic column is its separation efficiency, often expressed as the height equivalent to a theoretical plate (HETP). A lower HETP value indicates higher efficiency. Researchers have synthesized an N-acryloyltris (hydroxymethyl) aminomethane-bonded silica (NAS) stationary phase using "thiol-ene" click chemistry. nih.gov

The retention behavior of this NAS stationary phase was studied using different empirical equations, which indicated a complex mixed-mechanism retention rather than a simple partitioning or adsorption process. nih.gov A notable feature of the NAS phase is its ability to operate in both reversed-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) modes due to its combination of hydrophilic triolacrylamide groups and short hydrophobic alkyl chains. nih.gov When comparing column efficiency in these two modes, the HETP curve was found to be much flatter in RPLC than in HILIC at higher mobile phase velocities. nih.gov

Table 4: Column Efficiency Comparison for NAS Stationary Phase

Chromatographic Mode Observation at Increased Velocities Implication
RPLC Flatter HETP Curve Efficiency is less dependent on flow rate

Selectivity Profiling of Stationary Phases

Selectivity describes a stationary phase's ability to distinguish between different analytes, which is fundamental to achieving separation. The selectivity of stationary phases derived from this compound is profiled by testing their ability to separate diverse classes of chemical compounds.

The NAS stationary phase demonstrated excellent application potential and a unique selectivity profile. nih.gov Its dual RPLC/HILIC nature allows it to effectively separate both hydrophobic and hydrophilic compounds. This versatility was demonstrated through the successful separation of various analyte classes, showcasing its broad selectivity. nih.gov The mixed-mode retention mechanism, combining hydrophilic interactions and hydrophobic partitioning, is central to its distinct selectivity compared to traditional single-mode phases like standard C18 columns. nih.govnih.gov

Table 5: Selectivity Profile of NAS Stationary Phase

Compound Class Separation Achieved Chromatographic Mode Utilized
Alkylbenzenes Yes RPLC
Nucleosides and Nucleobases Yes HILIC

Future Research Directions and Translational Potential of N Tris Hydroxymethyl Methyl Acrylamide

The unique molecular architecture of N-[Tris(hydroxymethyl)methyl]acrylamide (THMA), featuring a polymerizable acrylamide (B121943) group and three hydrophilic hydroxyl groups, positions it as a monomer of significant interest for future research and development. Its potential spans across advanced materials science and biotechnology, with ongoing efforts focused on harnessing its properties for a wide array of applications. The trajectory of THMA from laboratory-scale synthesis to widespread industrial and clinical use hinges on addressing key challenges in material design, application discovery, process control, and scalability.

Q & A

Basic Research Questions

Q. What polymerization methods are effective for synthesizing well-defined poly(N-[Tris(hydroxymethyl)methyl]acrylamide) with controlled molecular weights?

  • Methodological Answer: Cu-mediated living radical polymerization (LRP) is highly effective for synthesizing poly(NAT) with narrow dispersity (Đ = 1.08–1.15) and high monomer conversion (≥99% within 1–2 h). Key parameters include optimizing catalyst concentration, reaction time, and temperature. Molecular weight control is validated via SEC (size exclusion chromatography) and NMR to correlate experimental (Mn,SECM_{n,SEC}) and theoretical (Mn,thM_{n,th}) values .

Q. How does the polarity of poly(this compound) compare to other acrylamide-based polymers?

  • Methodological Answer: Poly(NAT) exhibits the highest polarity among acrylamide derivatives due to its tris(hydroxymethyl)methyl groups, which enhance hydrogen bonding and polar interactions. Comparative studies using solubility tests in polar/non-polar solvents and FTIR analysis of functional groups confirm this behavior. For example, poly(NAT) outperforms polymers derived from N-isopropylacrylamide (NIPAM) and N,N-dimethylacrylamide (DMAm) in polar solvent compatibility .

Q. What analytical techniques are critical for characterizing poly(NAT) hydrogels?

  • Methodological Answer: Use rheometry to assess mechanical properties (e.g., elastic modulus), SEM for pore structure analysis, and FTIR/UV-Vis spectroscopy to confirm crosslinking efficiency. For biomedical applications, in vitro degradation studies (e.g., mass loss in PBS) and cytotoxicity assays (e.g., MTT on fibroblast cells) are essential .

Advanced Research Questions

Q. How can poly(NAT) hydrogels be optimized for diabetic wound healing applications?

  • Methodological Answer: Incorporate piezoelectric nanoparticles (e.g., BaTiO₃) into poly(NAT) hydrogels to enhance reactive oxygen species (ROS) generation under ultrasound, promoting antibacterial activity. Validate via in vivo models (e.g., diabetic mouse wounds) with metrics like epithelialization rate and bacterial load reduction. Reference Liu et al. (2023) for protocol optimization .

Q. What molecular interactions enable poly(NAT) to improve glucose-sensing molecularly imprinted polymers (MIPs)?

  • Methodological Answer: Molecular docking and dynamics simulations reveal that NAT forms one classical and four non-classical hydrogen bonds with polymer matrices, enhancing template (e.g., 3-hydroxybutyrate) binding affinity. Experimental validation involves SPR (surface plasmon resonance) to measure binding constants and selectivity against interferents like urea .

Q. How do contradictory data on poly(NAT) polymerization kinetics arise, and how should researchers address them?

  • Methodological Answer: Discrepancies in reaction rates or dispersity may stem from residual oxygen (inhibiting radical propagation) or monomer purity. Mitigate by degassing reagents with N₂ and using inhibitors like MEHQ. Cross-validate data via triple-detection SEC (light scattering, viscometry, refractive index) to resolve ambiguities in molecular weight distributions .

Q. Can poly(NAT) enhance size exclusion chromatography (SEC) for small-molecule separations?

  • Methodological Answer: Trisacryl GF 05, a poly(NAT)-based SEC resin, achieves high-resolution separations of peptides (200–2,500 Da) due to its hydrophilic, non-ionic matrix. Optimize mobile phase conditions (e.g., 1 M NaCl + 20% ethanol) to minimize non-specific interactions. Compare with Sephadex G-25 for performance benchmarks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.